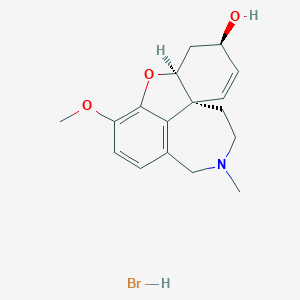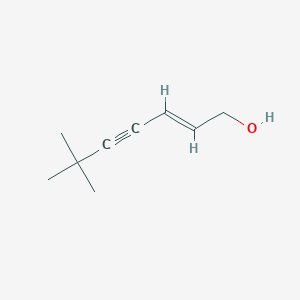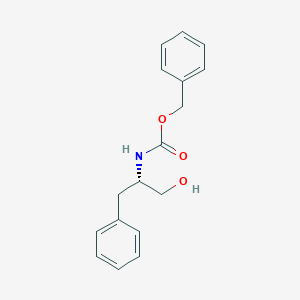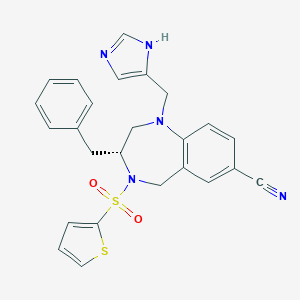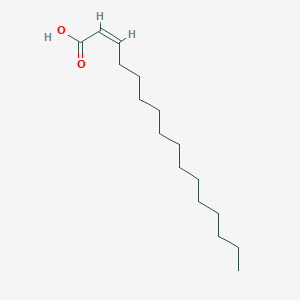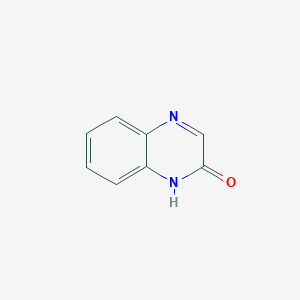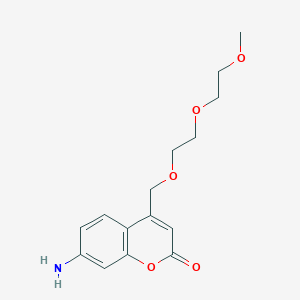
7-Amino-4-(2,5,8-trioxanonyl)coumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-4-(2,5,8-trioxanonyl)coumarin is a fluorescent probe used in scientific research to study various biological processes. It is a coumarin derivative that has been widely used in the field of biochemistry and biophysics due to its unique properties.
Mechanism Of Action
The mechanism of action of 7-Amino-4-(2,5,8-trioxanonyl)coumarin involves the interaction of the coumarin molecule with biological molecules. The fluorescent properties of the molecule allow it to be used as a probe to study the interactions between molecules. When excited with light, the molecule emits light at a specific wavelength, which can be detected using a fluorescence microscope.
Biochemical And Physiological Effects
The biochemical and physiological effects of 7-Amino-4-(2,5,8-trioxanonyl)coumarin are dependent on the specific biological process being studied. However, in general, the molecule does not have any significant effects on biological systems. It is non-toxic and does not interfere with the normal functioning of cells.
Advantages And Limitations For Lab Experiments
The advantages of using 7-Amino-4-(2,5,8-trioxanonyl)coumarin in lab experiments include its high sensitivity and specificity. It is also relatively easy to use and can be incorporated into a wide range of experimental setups. However, the molecule has some limitations, including its relatively short fluorescence lifetime and the need for specialized equipment to detect its fluorescence.
Future Directions
There are many future directions for research involving 7-Amino-4-(2,5,8-trioxanonyl)coumarin. One area of research is the development of new probes based on the coumarin scaffold. These probes could be used to study a wide range of biological processes, including protein-protein interactions, enzyme activity, and DNA-protein interactions. Another area of research is the development of new techniques for detecting the fluorescence of 7-Amino-4-(2,5,8-trioxanonyl)coumarin. These techniques could improve the sensitivity and specificity of experiments using the molecule. Finally, there is a need for more research to understand the mechanism of action of 7-Amino-4-(2,5,8-trioxanonyl)coumarin and how it interacts with biological molecules. This understanding could lead to the development of new probes with improved properties and greater versatility.
Synthesis Methods
The synthesis of 7-Amino-4-(2,5,8-trioxanonyl)coumarin involves the reaction of 7-amino-4-methylcoumarin with 2,5,8-trioxanonane-1,10-diamine. The reaction is carried out in the presence of a catalyst and under controlled conditions. The product is then purified using chromatographic techniques to obtain pure 7-Amino-4-(2,5,8-trioxanonyl)coumarin.
Scientific Research Applications
7-Amino-4-(2,5,8-trioxanonyl)coumarin is used as a fluorescent probe in various scientific research applications. It is commonly used to study the interactions between proteins, DNA, and RNA. It can also be used to study the activity of enzymes and other biological molecules. The fluorescent properties of 7-Amino-4-(2,5,8-trioxanonyl)coumarin make it an ideal probe for studying biological processes in living cells.
properties
CAS RN |
146773-33-3 |
|---|---|
Product Name |
7-Amino-4-(2,5,8-trioxanonyl)coumarin |
Molecular Formula |
C15H19NO5 |
Molecular Weight |
293.31 g/mol |
IUPAC Name |
7-amino-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one |
InChI |
InChI=1S/C15H19NO5/c1-18-4-5-19-6-7-20-10-11-8-15(17)21-14-9-12(16)2-3-13(11)14/h2-3,8-9H,4-7,10,16H2,1H3 |
InChI Key |
WDUHFRHYZNNRGQ-UHFFFAOYSA-N |
SMILES |
COCCOCCOCC1=CC(=O)OC2=C1C=CC(=C2)N |
Canonical SMILES |
COCCOCCOCC1=CC(=O)OC2=C1C=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




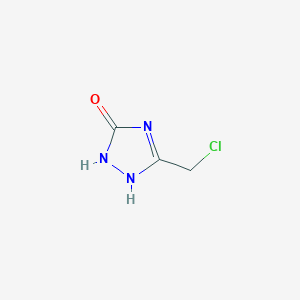

![3,6-Dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B126685.png)
